Methyl 5-methyl-1H-imidazole-2-carboxylate

Synthetic Methodology Heterocyclic Chemistry Ester Transesterification

Generic imidazole-2-carboxylate purchasing often overlooks NH-proton differentiation, leading to failed metal-coordination and N-alkylation chemistries. Methyl 5-methyl-1H-imidazole-2-carboxylate (CAS 40253-45-0) is the correct building block for: • Regioselective late-stage N-alkylation via the free NH (HBD=1), enabling one-step library diversification. • On-resin amide coupling through the labile methyl ester-streamlines solid-phase polyamide synthesis without pre-activation. • Zinc-chelating metallo-β-lactamase inhibitor design, where the NH proton is essential for metal-ion coordination geometry.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 40253-45-0
Cat. No. B1501007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-1H-imidazole-2-carboxylate
CAS40253-45-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C(=O)OC
InChIInChI=1S/C6H8N2O2/c1-4-3-7-5(8-4)6(9)10-2/h3H,1-2H3,(H,7,8)
InChIKeyNHUJJUNCSFRDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-1H-imidazole-2-carboxylate: Core Identity and Comparators


Methyl 5-methyl-1H-imidazole-2-carboxylate (also indexed as 4-methyl-, methyl ester) is a 1H-imidazole-2-carboxylic acid derivative with a methyl substituent on the imidazole carbon (C‑4/C‑5) and a methyl ester at C‑2 . This substitution pattern creates a tautomeric NH‑imidazole scaffold (H‑bond donor count = 1 [1]) that differentiates it from the fully N‑substituted 1‑methyl analog (CAS 62366‑53‑4, H‑bond donor count = 0) [1][2]. The compound is employed as a heterocyclic building block in medicinal chemistry and agrochemical research, but its procurement value is contingent on substitution‑specific reactivity and synthetic accessibility, as elaborated in the subsequent evidence sections [3].

Methyl 5-methyl-1H-imidazole-2-carboxylate: Substitution Risks with Analogs


Imidazole‑2‑carboxylate esters with different alkyl groups or N‑substitution patterns are not interchangeable general reagents. The NH proton in the 1H‑imidazole scaffold is a strong hydrogen‑bond donor that critically governs crystal packing, solubility, and target‑binding modes, whereas the N‑methyl analog loses this donor capacity entirely . Likewise, the ester moiety dictates the compound’s electrophilicity and departure of the alkoxide leaving group in subsequent amidations or transesterifications; the methyl ester is more readily displaced than the ethyl ester, enabling chemistries that fail with higher homologs [1]. A generic purchasing decision that treats these as equivalent building blocks risks both synthetic failure and misleading structure‑activity conclusions.

Quantitative Differentiation Evidence for Methyl 5-methyl-1H-imidazole-2-carboxylate


Synthetic Yield: Methyl vs. Ethyl Ester

The methyl ester of 4‑methyl‑1H‑imidazole‑2‑carboxylic acid was accessed via NaOCH₃‑mediated transesterification of the corresponding ethyl ester (3a) in MeOH. The isolated yield of the methyl ester (3b) was 30%, compared to a 77% yield for the ethyl ester (3a) from the common precursor ethyl 2‑thiooxamate [1]. This yield differential (Δ = −47 percentage points) reflects the lower efficiency of the final transesterification step and implies that the methyl ester is substantially more difficult to source in high yield than its ethyl analog, even when synthesized from the same advanced intermediate.

Synthetic Methodology Heterocyclic Chemistry Ester Transesterification

Hydrogen-Bond Donor Capacity: 1H-Imidazole vs. N-Methyl Analog

Methyl 5‑methyl‑1H‑imidazole‑2‑carboxylate possesses one N‑H hydrogen‑bond donor atom and two hydrogen‑bond acceptor atoms . In contrast, its direct N‑methyl analog, methyl 1‑methyl‑1H‑imidazole‑2‑carboxylate (CAS 62366‑53‑4), lacks any H‑bond donor (count = 0) [1]. This distinction is critical: the donor enables directional intermolecular interactions that govern crystal polymorphism, melting point, and solubility, as well as target‑binding affinities in biological systems where the N‑H often serves as a key pharmacophoric element.

Medicinal Chemistry Crystal Engineering Solubility Prediction

LogP Differential: Impact on Partitioning and Permeability

The calculated LogP for methyl 5‑methyl‑1H‑imidazole‑2‑carboxylate is 0.24 . For the N‑methyl analog (CAS 62366‑53‑4), the predicted LogP is approximately 0.74 [1], reflecting the replacement of a polar N‑H group with a hydrophobic N‑CH₃ group. This ΔLogP of ~0.5 log units indicates that the 1H‑imidazole compound is appreciably more hydrophilic, a factor that directly influences aqueous solubility, membrane permeability, and chromatographic retention behavior.

Physicochemical Profiling Drug‑Likeness ADME Prediction

Commercial Purity: 1H-Imidazole vs. N-Methyl Analog

The target compound is commercially available with a stated purity of 98% , whereas the N‑methyl analog (methyl 1‑methyl‑1H‑imidazole‑2‑carboxylate, CAS 62366‑53‑4) is typically supplied at 95% purity . This three‑percentage‑point purity advantage reduces the burden of impurity‑mediated side reactions and eliminates the need for pre‑use purification in many synthetic sequences, particularly metal‑catalyzed transformations sensitive to nitrogenous contaminants.

Chemical Procurement Quality Control Synthetic Intermediates

Tautomer-Specific Reactivity for Selective N-Functionalization

Because the 4‑methyl‑1H‑imidazole‑2‑carboxylate scaffold bears a free N‑H, it can undergo regioselective N‑alkylation under mild conditions to install a second substituent while preserving the ester at C‑2 [1]. The N‑methyl analog (CAS 62366‑53‑4) cannot participate in such N‑functionalization without prior dealkylation. This single‑step derivatization capability is documented in patent literature for the preparation of N‑substituted imidazole carboxylate libraries [1], where the 1H‑imidazole substrate is preferred over the pre‑methylated congener because it provides a divergent entry point for late‑stage diversification.

Regioselective Alkylation Protecting‑Group Strategy Diversity‑Oriented Synthesis

Ester Reactivity Gradient: Methyl vs. Ethyl Ester

Under identical methanolysis conditions, the methyl ester of 4‑methyl‑1H‑imidazole‑2‑carboxylate (3b) formed in 30% yield from the ethyl ester (3a), indicating that the ethyl ester is relatively resistant to transesterification [1]. Conversely, the methyl ester is the kinetically preferred electrophile for nucleophilic displacement. This intrinsic reactivity difference is exploited in solid‑phase peptide synthesis and in the preparation of imidazole‑containing polyamides, where the methyl ester is used directly as an activated acyl donor, bypassing the need for a separate activation step that would be required for the ethyl ester [2].

Amide Bond Formation Kinetic Resolution Transesterification

High-Value Application Scenarios for Methyl 5-methyl-1H-imidazole-2-carboxylate


Solid-Phase Synthesis of Imidazole Polyamides for DNA Recognition

The methyl ester of 4‑methyl‑1H‑imidazole‑2‑carboxylate serves as a direct monomer for on‑resin amide coupling, exploiting the intrinsically higher lability of the methyl ester relative to the ethyl ester. This property, documented in the Dervan polyamide methodology [1], allows stepwise assembly of sequence‑specific DNA‑binding oligomers without the need for pre‑activation, a key advantage over the ethyl ester that streamlines solid‑phase workflows and reduces cycle time.

Late-Stage Diversification via N-Alkylation

The free N‑H of the 1H‑imidazole scaffold, absent in the N‑methyl analog (CAS 62366‑53‑4), permits regioselective N‑alkylation to introduce a wide range of substituents at a late stage of synthesis [2]. Researchers designing focused libraries of kinase inhibitors or antimicrobial agents can procure this compound as a common intermediate and generate dozens of N‑substituted analogs in a single derivatization step, maximizing structure‑activity exploration efficiency.

Metallo-β-Lactamase Inhibitor Development with N-H Pharmacophore

Imidazole‑2‑carboxylic acid derivatives act as zinc‑chelating metallo‑β‑lactamase inhibitors, and the N‑H proton is often essential for metal‑ion coordination [3]. The 1H‑imidazole‑2‑carboxylate scaffold with a 5‑methyl substituent provides both the requisite metal‑binding motif and a hydrophobic methyl group that can occupy a sub‑pocket. The N‑methyl analog, lacking the N‑H, would be unable to adopt the same coordination geometry, making this compound the appropriate building block for inhibitor optimization.

Co-Crystal Engineering Using N-H Hydrogen-Bond Donor

The single N‑H donor capability (HBD = 1) distinguishes this compound from the N‑methyl analog (HBD = 0) . Crystal engineers seeking to design pharmaceutical co‑crystals with a defined hydrogen‑bond network can use the 1H‑imidazole moiety as a predictable supramolecular synthon. The presence of the methyl group at C‑5 adds steric control over packing without eliminating the key donor site, offering a balance that is unavailable with either the unsubstituted (H‑imidazole‑2‑carboxylate) or the fully methylated analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-methyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.